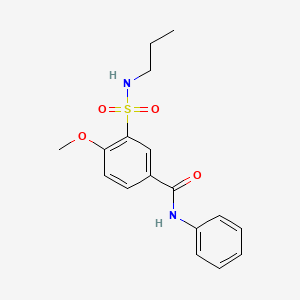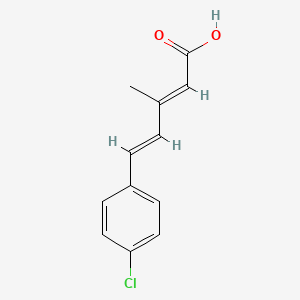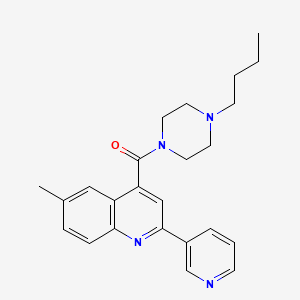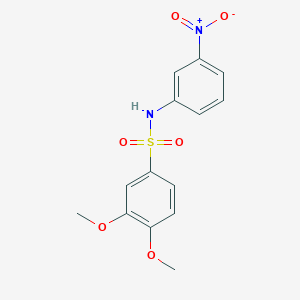
4-methoxy-N-phenyl-3-(propylsulfamoyl)benzamide
Vue d'ensemble
Description
4-Methoxy-N-phenyl-3-(propylsulfamoyl)benzamide is a chemical compound with the molecular formula C17H20N2O4S. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Mécanisme D'action
Target of Action
The primary target of 4-methoxy-N-phenyl-3-(propylsulfamoyl)benzamide is human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in the regulation of carbohydrate metabolism .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activation refers to the regulation of an enzyme by binding an effector molecule at a site other than the enzyme’s active site. The compound binds to the allosteric site of glucokinase, enhancing its catalytic action .
Biochemical Pathways
Upon activation, glucokinase facilitates the conversion of glucose to glucose-6-phosphate . This is the first step in most glucose metabolism pathways, leading to a cascade of downstream effects that ultimately aid in the regulation of blood sugar levels .
Result of Action
The activation of glucokinase by this compound leads to significant hypoglycemic effects, making it a potential therapeutic agent for the treatment of type-2 diabetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-phenyl-3-(propylsulfamoyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with aniline to form 4-methoxy-N-phenylbenzamide. This intermediate is then reacted with propylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-phenyl-3-(propylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-phenyl-3-(propylsulfamoyl)benzamide.
Reduction: Formation of 4-methoxy-N-phenyl-3-(propylamino)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-N-phenyl-3-(propylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating diseases such as diabetes and cancer.
Industry: Utilized in the production of specialty chemicals and materials
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-N-phenylbenzamide: Lacks the propylsulfamoyl group, making it less effective as an enzyme inhibitor.
4-Hydroxy-N-phenyl-3-(propylsulfamoyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group, which may alter its reactivity and binding affinity.
4-Methoxy-N-phenyl-3-(propylamino)benzamide: Contains an amino group instead of a sulfonamide group, affecting its chemical properties and biological activity
Uniqueness
4-Methoxy-N-phenyl-3-(propylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy, phenyl, and propylsulfamoyl groups allows for versatile applications in various fields .
Propriétés
IUPAC Name |
4-methoxy-N-phenyl-3-(propylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-11-18-24(21,22)16-12-13(9-10-15(16)23-2)17(20)19-14-7-5-4-6-8-14/h4-10,12,18H,3,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBMKBITYBFIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B4769292.png)
![N-(2,6-DICHLOROPHENYL)-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE](/img/structure/B4769299.png)

![N-(4-chlorobenzyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4769314.png)
![N-(2-methoxyethyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B4769316.png)

![2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B4769350.png)
![N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B4769362.png)
![4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(4-methylphenyl)benzamide](/img/structure/B4769363.png)
![N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B4769368.png)
![N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE](/img/structure/B4769376.png)

![(4-fluorophenyl){4-[2-(4-methylphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B4769392.png)
![4,6-DIMETHYL-2-(2-PYRIDYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B4769397.png)
